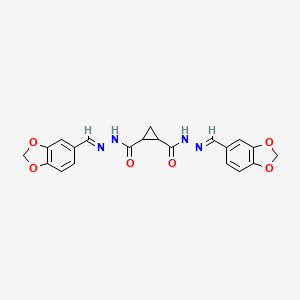

N'~1~,N'~2~-bis(1,3-benzodioxol-5-ylmethylene)-1,2-cyclopropanedicarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'~1~,N'~2~-bis(1,3-benzodioxol-5-ylmethylene)-1,2-cyclopropanedicarbohydrazide, commonly known as BCDMH, is a chemical compound that is widely used in the field of water treatment. It is a white crystalline powder that is highly soluble in water and has a strong oxidizing property. BCDMH is used as a disinfectant in swimming pools, spas, and water treatment plants due to its ability to kill bacteria, viruses, and other microorganisms.

Mechanism of Action

The mechanism of action of BCDMH involves the release of hypobromous acid (HOBr) and hypobromite ions (OBr-) in water. These reactive species are highly effective in killing microorganisms by oxidizing their cell membranes and proteins. BCDMH also has a residual effect, meaning that it can continue to kill microorganisms even after it has been added to water.

Biochemical and Physiological Effects:

BCDMH has been shown to have low toxicity to humans and animals. It is rapidly metabolized in the body and excreted in urine. However, prolonged exposure to BCDMH can cause irritation to the skin, eyes, and respiratory system. It is important to handle BCDMH with care and to follow safety guidelines when using it.

Advantages and Limitations for Lab Experiments

BCDMH has several advantages as a disinfectant in laboratory experiments. It is highly effective in killing microorganisms and can be used in a wide range of applications. BCDMH is also stable in storage and has a long shelf life. However, BCDMH can be expensive compared to other disinfectants and may not be suitable for all types of experiments.

Future Directions

There are several future directions for the research and development of BCDMH. One area of research is the optimization of the synthesis method to improve the yield and purity of BCDMH. Another area of research is the development of new applications for BCDMH, such as in the treatment of wastewater and in the food industry. Additionally, there is a need for further studies on the toxicity and environmental impact of BCDMH. Overall, BCDMH has great potential as a disinfectant and there is a need for continued research to fully understand its properties and applications.

Synthesis Methods

BCDMH is synthesized by the reaction of 1,3-benzodioxole with hydrazine hydrate and cyclopropane-1,2-dicarboxylic acid. The reaction takes place under controlled conditions of temperature and pressure to obtain a pure form of BCDMH. The synthesis method of BCDMH is well-established and has been extensively studied in the literature.

Scientific Research Applications

BCDMH has been extensively studied for its application in water treatment. It has been found to be highly effective in killing microorganisms such as bacteria, viruses, and fungi. BCDMH is also effective in removing biofilms, which are layers of microorganisms that can form on surfaces in water treatment systems. Research has shown that BCDMH is more effective than other commonly used disinfectants such as chlorine and bromine.

properties

IUPAC Name |

1-N,2-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]cyclopropane-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O6/c26-20(24-22-8-12-1-3-16-18(5-12)30-10-28-16)14-7-15(14)21(27)25-23-9-13-2-4-17-19(6-13)31-11-29-17/h1-6,8-9,14-15H,7,10-11H2,(H,24,26)(H,25,27)/b22-8+,23-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPFKUQZISVSHO-NZRSMXNRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN=CC2=CC3=C(C=C2)OCO3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1C(=O)N/N=C/C2=CC3=C(OCO3)C=C2)C(=O)N/N=C/C4=CC5=C(OCO5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'1,N'2-Bis[(E)-(2H-1,3-benzodioxol-5-YL)methylidene]cyclopropane-1,2-dicarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)